Dichloropropylphosphine

Description

Contextualization within Organophosphorus Compound Research

Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, are integral to both academic and industrial chemistry. Their applications are diverse, ranging from catalysis and materials science to medicinal and agricultural chemistry. researchgate.net Dichloropropylphosphine belongs to the subclass of organophosphorus halides, which are highly reactive and versatile intermediates in the synthesis of more complex phosphorus-containing molecules. Research in this area often focuses on the development of new synthetic methodologies and the preparation of novel ligands for transition metal catalysis.

Significance of Dihalomethylphosphines in Synthetic Chemistry

Dihalomethylphosphines, and more broadly, dihaloalkylphosphines like this compound, are valuable precursors in synthetic chemistry. The two chlorine atoms attached to the phosphorus atom are reactive leaving groups, allowing for the facile introduction of a variety of substituents through nucleophilic substitution reactions. This reactivity enables the synthesis of a wide array of phosphine (B1218219) derivatives, including phosphonites, phosphinamidites, and tertiary phosphines, which are crucial as ligands in homogeneous catalysis. nih.gov The nature of the alkyl group, in this case, propyl, influences the steric and electronic properties of the resulting phosphine derivatives, which in turn affects their performance in catalytic applications.

Scope and Objectives of the Academic Research Outline

The scope of this article is to present a detailed and scientifically accurate account of this compound, focusing exclusively on its chemical synthesis, spectroscopic characterization, chemical reactivity, and applications in organic synthesis. The objective is to provide a thorough resource for researchers by compiling and presenting the available scientific information on this compound, while strictly adhering to the specified outline and excluding any information outside of this defined scope.

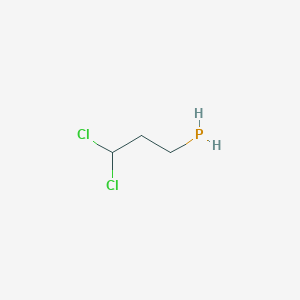

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloropropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2P/c4-3(5)1-2-6/h3H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLJRPHRNCPNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633133 | |

| Record name | (3,3-Dichloropropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-31-6 | |

| Record name | (3,3-Dichloropropyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dichloropropylphosphine

Reduction-Based Approaches

The synthesis of dichloropropylphosphine from pentavalent phosphorus precursors, such as dichloropropylphosphonic acid derivatives, requires the chemoselective reduction of the phosphoryl (P=O) group. This transformation is challenging due to the high stability of the P=O bond.

The direct reduction of an alkylphosphonic dichloride (RP(O)Cl₂) to an alkyldichlorophosphine (RPCl₂) is a sought-after transformation that hinges on the selective deoxygenation of the phosphorus(V) center to phosphorus(III). This approach is advantageous as it can start from readily available phosphonic acid derivatives. The primary challenge lies in finding a reducing agent that is potent enough to cleave the strong P=O bond while being selective enough to leave other functional groups and the P-Cl bonds intact.

General strategies for the reduction of P(V) to P(III) compounds often involve an activation step of the phosphine (B1218219) oxide, followed by reduction. A variety of reducing agents have been explored for the deoxygenation of tertiary phosphine oxides (R₃P=O), and the principles of these reductions can be extended to phosphonic acid derivatives.

A range of reducing agents have been investigated for the deoxygenation of phosphine oxides, with silanes emerging as particularly effective due to their chemoselectivity.

Silanes: Reagents like trichlorosilane (B8805176) (HSiCl₃), phenylsilane (B129415) (PhSiH₃), and hexachlorodisilane (B81481) (Si₂Cl₆) are commonly used for the reduction of phosphine oxides. The reaction often requires an activating agent, such as oxalyl chloride, to first convert the phosphine oxide to a more reactive phosphonium (B103445) salt, which is then reduced by the silane. For instance, the reduction can proceed via the formation of a chlorophosphonium intermediate, which is then deoxygenated by the silane. While effective for many phosphine oxides, the conditions for the specific reduction of dichloropropylphosphonic acid derivatives to this compound need to be carefully optimized to avoid side reactions.

The table below summarizes various silane-based reducing systems that have been applied to the reduction of phosphine oxides, which could potentially be adapted for the synthesis of this compound.

| Reducing Agent | Activator/Catalyst | General Reaction Conditions | Reference |

| Trichlorosilane (HSiCl₃) | Tertiary amine | Mild, metal-free conditions | |

| Hexachlorodisilane (Si₂Cl₆) | Oxalyl chloride | Room temperature | |

| Phenylsilane (PhSiH₃) | - | Often requires elevated temperatures |

Further research into adapting these methods for the specific substrate, dichloropropylphosphonic acid, is necessary to establish optimal conditions and yields for the synthesis of this compound.

Organometallic Reagent-Mediated Syntheses

The reaction of organometallic reagents with phosphorus trihalides is a more direct and widely used method for the formation of P-C bonds in the synthesis of alkyldichlorophosphines.

The reaction of a propyl Grignard reagent (propylmagnesium chloride or bromide) with phosphorus trichloride (B1173362) (PCl₃) is a straightforward approach to this compound. The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of PCl₃.

However, a significant drawback of this method is the high reactivity of Grignard reagents, which often leads to over-alkylation, producing dipropylchlorophosphine and tripropylphosphine (B1584992) as byproducts. This lack of selectivity can result in low yields of the desired this compound and complex purification procedures. The reaction stoichiometry and conditions, such as temperature and rate of addition, must be carefully controlled to minimize these side reactions.

To mitigate the high reactivity of Grignard reagents, a common strategy is to perform a metal-halogen exchange to generate less reactive organometallic species, such as organozinc or organocadmium compounds. These reagents are sufficiently nucleophilic to react with PCl₃ but are less prone to over-alkylation, leading to higher selectivity for the formation of the mono-alkylated product.

The general reaction scheme is as follows:

Propyl-MgX + MCl₂ → Propyl-MCl + MgXCl (where M = Zn or Cd)

Propyl-MCl + PCl₃ → Propyl-PCl₂ + MCl₂

This transmetalation strategy offers a significant improvement in selectivity for alkyldichlorophosphine synthesis.

Optimization of Synthetic Pathways and Process Efficiency

The efficiency of this compound synthesis, whether through reduction or organometallic routes, is highly dependent on the optimization of reaction parameters. The low yield reported for the organozinc-mediated synthesis of this compound highlights the need for further process development.

Key areas for optimization include:

Solvent and Temperature: The choice of solvent can influence the reactivity of organometallic reagents. For Grignard reactions, ethereal solvents like THF or diethyl ether are standard. The reaction temperature is critical; lower temperatures are generally favored to control the exothermicity and improve selectivity by minimizing over-alkylation.

Stoichiometry and Addition Rate: Precise control over the molar ratios of the organometallic reagent to phosphorus trichloride is crucial. A slow, controlled addition of the organometallic reagent to an excess of PCl₃ is a common strategy to favor the formation of the mono-substituted product.

Additives: In the case of organozinc reagent formation, additives like lithium chloride (LiCl) have been shown to accelerate the reaction and improve the solubility of the organozinc species, potentially leading to higher yields and faster reaction times.

Systematic studies, potentially employing Design of Experiments (DoE), could be used to identify the optimal combination of these parameters to maximize the yield and purity of this compound.

The table below outlines key parameters and their potential impact on the synthesis of this compound.

| Parameter | Potential Impact on Synthesis |

| Temperature | Lower temperatures can increase selectivity and reduce byproduct formation in Grignard reactions. |

| Solvent | Affects the solubility and reactivity of organometallic intermediates. |

| Addition Rate | Slow addition of the organometallic reagent can minimize over-alkylation. |

| Additives (e.g., LiCl) | Can enhance the formation and reactivity of organozinc reagents. |

| Stoichiometry | Precise control of reactant ratios is critical for maximizing the yield of the desired product. |

By carefully controlling these factors, the synthetic pathways to this compound can be made more efficient and economically viable.

Comprehensive Spectroscopic Characterization and Theoretical Investigations of Dichloropropylphosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. The presence of magnetically active nuclei such as ³¹P, ¹H, and ¹³C allows for a detailed mapping of the molecular framework of dichloropropylphosphine. While the compound is known to have been characterized by NMR, specific spectral data sets are not extensively detailed in all public literature. uni-koeln.de

Phosphorus-31 NMR is particularly powerful for analyzing phosphorus-containing molecules due to the 100% natural abundance and spin I=1/2 of the ³¹P nucleus, which typically results in sharp, easily interpretable signals. avantiresearch.com The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom. For phosphines, the oxidation state and the nature of the substituents dramatically influence the resonance frequency. magritek.com In the case of this compound, the ³¹P spectrum is expected to provide a single primary resonance, with its specific chemical shift being characteristic of a P(III) center bonded to two chlorine atoms and one alkyl group. While literature mentions the characterization of this compound by ³¹P NMR, specific chemical shift and coupling constant values are not detailed in the available search results. uni-koeln.de

Table 1: ³¹P NMR Data for this compound

| Parameter | Value |

| Chemical Shift (δ) | Data not available in cited sources |

| Coupling Constants | Data not available in cited sources |

| Solvent | Data not available in cited sources |

¹H and ¹³C NMR spectroscopies provide complementary structural information by probing the hydrogen and carbon skeletons of the molecule, respectively. rsc.orgrsc.org The chemical shifts, signal multiplicities, and coupling constants (both H-H and H-P or C-P) in these spectra are used to confirm the structure of the propyl group and its connectivity to the dichlorophosphino moiety.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl (CH₃), and the two methylene (B1212753) (CH₂) groups of the propyl chain are expected. Phosphorus-proton coupling (J-coupling) would further split these signals, providing valuable information about the proximity of these protons to the phosphorus atom.

Similarly, the ¹³C NMR spectrum would show three distinct resonances for the three carbon atoms of the propyl group. The carbon atom directly bonded to the phosphorus (C1) would exhibit a significant phosphorus-carbon coupling constant, a key feature in the structural confirmation of organophosphorus compounds. magritek.com Although this compound has been analyzed by these methods, specific datasets for chemical shifts and coupling constants are not specified in the surveyed literature. uni-koeln.de

Table 2: Predicted ¹H NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| CH₃ | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| -CH₂- (C2) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| -CH₂-P | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

Table 3: Predicted ¹³C NMR Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) | Predicted Coupling Constants (JC-P) |

| C1 (-CH₂-P) | Data not available in cited sources | Data not available in cited sources |

| C2 (-CH₂-) | Data not available in cited sources | Data not available in cited sources |

| C3 (CH₃) | Data not available in cited sources | Data not available in cited sources |

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ethz.ch The gas-phase IR spectrum of this compound has been documented and provides key insights into its functional groups. nist.gov The spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-C, and P-Cl bonds.

The most prominent features in the IR spectrum are the C-H stretching vibrations of the propyl group, typically observed in the 2800-3000 cm⁻¹ region. Vibrations associated with the P-Cl bonds are expected at lower frequencies, as is characteristic for heavier atoms. nist.gov

Table 4: Gas-Phase Infrared (IR) Spectrum Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (Approx.) | Tentative Assignment |

| ~2960 | 0.875 | C-H stretching |

| ~2930 | 0.900 | C-H stretching |

| ~2870 | 0.925 | C-H stretching |

| ~1460 | 0.950 | C-H bending |

| ~1050 | 0.975 | C-C stretching / CH₂ rocking |

| ~850 | 0.950 | P-C stretching / CH₂ rocking |

| ~500 | 0.825 | P-Cl stretching |

| Data sourced from NIST Chemistry WebBook. nist.gov |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. youtube.com It is particularly effective for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. However, based on a survey of available scientific literature, detailed Raman spectroscopic studies specifically focused on this compound have not been widely reported.

Gas-Phase Spectroscopic Characterization (e.g., Millimeter- and Submillimeter-Wave Spectroscopy of Volatile Derivatives)

Gas-phase spectroscopy provides highly precise information about molecular structure and dynamics, free from intermolecular interactions present in condensed phases. tum.de Techniques such as millimeter- and submillimeter-wave spectroscopy measure pure rotational transitions, allowing for the determination of rotational constants with exceptional accuracy.

While there appears to be no direct account of the gas-phase spectroscopic properties of this compound itself, a volatile derivative, ethyl phosphaethyne (C₂H₅CP), has been synthesized from it and characterized in detail. uni-koeln.de In these studies, this compound serves as the precursor which, after reduction and dehydrochlorination, yields the transient C₂H₅CP species. uni-koeln.de This derivative was then studied using millimeter- and submillimeter-wave spectroscopy in the frequency range of 75 to 760 GHz. uni-koeln.de The detection and analysis of the rotational spectrum of C₂H₅CP were guided by high-level quantum-chemical calculations, demonstrating a powerful combination of theoretical and experimental approaches to characterize unstable phosphorus-containing molecules in the gas phase. uni-koeln.dearxiv.org

Advanced Mass Spectrometric Techniques for Structural Elucidation

While this compound serves as a crucial synthetic intermediate in the formation of other organophosphorus compounds, detailed studies focusing specifically on its structural elucidation via advanced mass spectrometric techniques are not extensively detailed in the primary research literature. Its presence is often confirmed as a precursor in synthetic pathways. For instance, it is synthesized through the chemoselective reduction of (1,1-dichloropropyl)phosphonic acid, diisopropyl ester, using dichloroalane (AlHCl₂) in a high-boiling solvent like diglyme. rsc.orgrsc.orgresearchgate.net Following its formation, it is typically isolated under low pressure with gentle heating and condensed in a cold trap before being used in subsequent reactions, such as the bis-dehydrochlorination to produce phosphabutyne. rsc.orgrsc.orgresearchgate.net The characterization in these synthetic procedures relies on its role as a stable, isolable intermediate, with the main analytical focus shifting to the final products of the reaction sequence.

Computational Chemistry and Quantum-Chemical Calculations

Theoretical investigations are indispensable for understanding the properties of reactive and transient species in organophosphorus chemistry. While detailed computational studies focused solely on this compound are not the primary subject of the available literature, the advanced computational methods employed for its derivatives, such as ethylphosphaethyne (C₂H₅CP), provide a clear framework for its theoretical characterization. These high-level quantum-chemical calculations are critical for guiding spectroscopic searches and interpreting experimental data. uni-koeln.de

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium molecular structures, harmonic vibrational frequencies, and electronic properties of molecules. rsc.orgrsc.org For compounds related to this compound, the B3LYP functional combined with the aug-cc-pVTZ basis set has been employed to predict molecular geometries and vibrational spectra. rsc.orgrsc.orgresearchgate.net

In typical applications, the calculated harmonic vibrational frequencies are scaled by an empirical factor (e.g., 0.96) to better account for anharmonicity and other systematic deficiencies in the theoretical model. researchgate.net This approach allows for a reliable comparison with experimental infrared (IR) spectra. DFT calculations are also used to determine the relative energies of different isomers and conformers, providing insight into their thermodynamic stability. rsc.org For example, DFT predictions indicated that the gauche conformer of a related species is slightly lower in energy than the anti conformer. rsc.org The absolute IR band strengths derived from DFT calculations are also crucial for estimating the relative concentrations of different species in a mixture from experimental spectra. rsc.org

Coupled-Cluster Methods for High-Accuracy Geometric and Electronic Structure Predictions

For achieving high accuracy in the prediction of geometric and electronic structures, coupled-cluster (CC) methods are the gold standard. uni-koeln.de Specifically, the CC singles and doubles level with a perturbative correction for triple excitations, known as CCSD(T), is extensively used. uni-koeln.de This method, in conjunction with large correlation-consistent basis sets such as cc-pwCVQZ and ANO1, provides highly reliable molecular parameters. uni-koeln.de

In the study of ethylphosphaethyne (C₂H₅CP), which is synthesized from this compound, CCSD(T) calculations were performed to obtain accurate equilibrium geometries (Bₑ) and to account for zero-point vibrational corrections, leading to precise ground-state rotational constants (B₀). uni-koeln.de All CCSD(T) calculations for this purpose were carried out using advanced quantum-chemical program packages like CFOUR. uni-koeln.de

Theoretical Force Field Calculations (Harmonic and Anharmonic)

Theoretical force field calculations are essential for predicting vibrational spectra and the effects of molecular rotation and vibration on spectroscopic constants. Both harmonic and anharmonic force fields have been calculated for derivatives of this compound using high-level theoretical methods. uni-koeln.de

Harmonic force fields, which are based on the second derivatives of energy with respect to nuclear displacement, are used to calculate fundamental vibrational frequencies. Anharmonic force fields, which also include third and fourth derivatives, provide a more accurate description of the true vibrational potential and are necessary for calculating anharmonic corrections to vibrational frequencies and rotation-vibration interaction constants. uni-koeln.de For C₂H₅CP, force fields were calculated at the frozen-core (fc)-CCSD(T)/ANO1 level to yield quartic and sextic centrifugal distortion parameters, which are crucial for accurately fitting high-resolution rotational spectra. uni-koeln.de

Prediction of Spectroscopic Parameters (e.g., Rotational Constants, Spin-Rotation Constants, IR Band Strengths)

Quantum-chemical calculations provide predictions of various spectroscopic parameters that are fundamental for the detection and analysis of molecules in the gas phase. uni-koeln.de High-level calculations guided the first-ever spectroscopic detection of ethylphosphaethyne (C₂H₅CP). uni-koeln.de

Theoretical ground-state rotational constants were determined by combining the equilibrium rotational constants calculated at the ae-CCSD(T)/cc-pwCVQZ level with zero-point vibrational corrections from fc-CCSD(T)/ANO1 calculations. uni-koeln.de The presence of the ³¹P nucleus (with nuclear spin I = 1/2) gives rise to spin-rotation coupling, and the corresponding spin-rotation constants were calculated at the CCSD(T)/cc-pwCVQZ level. uni-koeln.de Furthermore, DFT calculations using the B3LYP functional are commonly used to predict absolute IR band strengths, which are vital for quantitative analysis of spectroscopic data. rsc.org The remarkable agreement between the predicted and experimental spectroscopic constants for C₂H₅CP underscores the predictive power of modern computational chemistry. uni-koeln.de

Data Tables

Table 1: Calculated Molecular Parameters for Ethylphosphaethyne (C₂H₅CP)

This table presents theoretical molecular parameters for ethylphosphaethyne (C₂H₅CP), a direct derivative of this compound. The calculations were performed at the CCSD(T) level of theory with various basis sets, providing high-accuracy predictions that guided experimental spectroscopic analysis. uni-koeln.de

| Parameter | Calculated Value | Method/Basis Set |

| Equilibrium Rotational Constant Aₑ (MHz) | 18180.85 | ae-CCSD(T)/cc-pwCVQZ |

| Equilibrium Rotational Constant Bₑ (MHz) | 2056.84 | ae-CCSD(T)/cc-pwCVQZ |

| Equilibrium Rotational Constant Cₑ (MHz) | 1941.13 | ae-CCSD(T)/cc-pwCVQZ |

| Zero-Point Vibrational Correction ΔA₀ (MHz) | -81.79 | fc-CCSD(T)/ANO1 |

| Zero-Point Vibrational Correction ΔB₀ (MHz) | -13.08 | fc-CCSD(T)/ANO1 |

| Zero-Point Vibrational Correction ΔC₀ (MHz) | -12.98 | fc-CCSD(T)/ANO1 |

| Ground-State Rotational Constant A₀ (MHz) | 18099.06 | See Text |

| Ground-State Rotational Constant B₀ (MHz) | 2043.76 | See Text |

| Ground-State Rotational Constant C₀ (MHz) | 1928.15 | See Text |

| Quartic Centrifugal Distortion Dⱼ (kHz) | 0.231 | fc-CCSD(T)/ANO1 |

| Quartic Centrifugal Distortion Dⱼₖ (kHz) | -4.95 | fc-CCSD(T)/ANO1 |

| Quartic Centrifugal Distortion Dₖ (kHz) | 167.3 | fc-CCSD(T)/ANO1 |

| Phosphorus Spin-Rotation Constant Cₐₐ (kHz) | -15.42 | ae-CCSD(T)/cc-pwCVQZ |

| Phosphorus Spin-Rotation Constant Cᵦᵦ (kHz) | -2.28 | ae-CCSD(T)/cc-pwCVQZ |

| Phosphorus Spin-Rotation Constant Cᵪᵪ (kHz) | -0.73 | ae-CCSD(T)/cc-pwCVQZ |

| Dipole Moment μₐ (D) | 1.5 | ae-CCSD(T)/cc-pwCVQZ |

| Dipole Moment μᵦ (D) | 0.3 | ae-CCSD(T)/cc-pwCVQZ |

Reactivity and Chemical Transformations of Dichloropropylphosphine

Dehydrochlorination Reactions

Dehydrochlorination of dichloropropylphosphine is a significant transformation that provides access to highly reactive phosphorus compounds, most notably phosphaalkynes. This process involves the elimination of two molecules of hydrogen chloride (HCl).

A primary application of this compound is in the synthesis of ethylidynephosphane (C₂H₅CP), also known as phosphabutyne, a phosphorus analogue of butyronitrile. uni-koeln.dersc.org This synthesis is achieved through a bis-dehydrochlorination reaction, where two equivalents of HCl are removed from the starting phosphine (B1218219). uni-koeln.de

The reaction is typically carried out using a strong, non-nucleophilic base in a high-boiling point solvent. rsc.org 1,8-Diazabicyclo rsc.orgepdf.pubundec-7-ene (DBU) is a commonly employed base for this transformation, and solvents such as diethylene glycol dibutyl ether (diglyme) or tetraethylene glycol dimethyl ether (tetraglyme) are used as the reaction medium. uni-koeln.dersc.org The synthesis of 1,1-dichloropropylphosphine itself is a preceding step, often involving the chemoselective reduction of (1,1-dichloropropyl)phosphonic acid diisopropyl ester with dichloroalane (AlHCl₂). rsc.org The resulting phosphaalkyne, C₂H₅CP, is a volatile and reactive species that must be handled under inert conditions and is often purified by vacuum trapping at low temperatures. rsc.org

Table 1: Synthesis of Ethylidynephosphane (C₂H₅CP) via Bis-dehydrochlorination

| Reactant | Reagent/Base | Solvent | Product | Key Findings |

| 1,1-Dichloropropylphosphine | 1,8-Diazabicyclo rsc.orgepdf.pubundec-7-ene (DBU) | Diglyme or Tetraglyme | Ethylidynephosphane (C₂H₅CP) | Effective synthesis of a phosphaalkyne through a double elimination reaction. uni-koeln.dersc.org |

Phosphaalkynes as a class are valuable in spectroscopic studies and as building blocks in organophosphorus synthesis, though their kinetic instability often necessitates careful handling under an inert atmosphere. thieme-connect.de

The synthesis of phosphaalkynes from dichlorinated phosphines is mechanistically characterized as a β-elimination reaction. thieme-connect.de The process for this compound involves the sequential removal of two HCl molecules. The strong base, such as DBU, plays a crucial role in abstracting a proton from the carbon adjacent to the phosphorus atom (the α-carbon).

While detailed kinetic studies specifically for this compound are not extensively documented in the provided results, the mechanism is understood to proceed as follows:

First Dehydrochlorination: The base abstracts a proton from the α-carbon. This is followed by the elimination of a chloride ion from the phosphorus center, leading to the formation of a transient chloro(propylidene)phosphine intermediate (C₂H₅-CH=PCl).

Second Dehydrochlorination: The base then abstracts the remaining proton from the α-carbon of the intermediate. Subsequent elimination of the second chloride ion results in the formation of the phosphaalkyne with its characteristic carbon-phosphorus triple bond. rsc.orgresearchgate.net

This stepwise elimination pathway is a common strategy for creating π-bonds in phosphorus chemistry and is fundamental to accessing low-coordinate phosphorus species like phosphaalkynes. thieme-connect.de

Derivatization and Functionalization Strategies

The P-Cl bonds in this compound are susceptible to cleavage, allowing for a variety of functionalization reactions through nucleophilic substitution or oxidative transformations.

The phosphorus atom in this compound is electrophilic and readily attacked by nucleophiles. ksu.edu.sawikipedia.orgbits-pilani.ac.in This reactivity allows for the displacement of one or both chloride ions to form new bonds with carbon, oxygen, nitrogen, or other elements. This class of reactions is fundamental to organic chemistry and provides a pathway to a wide array of organophosphorus compounds. wikipedia.orgyoutube.com

Typical nucleophilic substitution reactions include:

Reaction with Alcohols/Alkoxides: Forms phosphonites, P(OR)₂R.

Reaction with Amines: Yields aminophosphines, P(NR₂)₂R.

Reaction with Organometallic Reagents: Grignard reagents (R'MgX) or organolithium compounds (R'Li) can be used to form new P-C bonds, leading to tertiary phosphines, RR'₂P.

These reactions proceed via a classic Sₙ2-type mechanism at the phosphorus center, where the nucleophile attacks the phosphorus atom, leading to a transition state and subsequent departure of the chloride leaving group. ksu.edu.sabits-pilani.ac.in The sequential displacement of the two chlorine atoms allows for the synthesis of either mono-substituted (RP(Cl)Nu) or di-substituted (RP(Nu)₂) products, depending on the stoichiometry and reaction conditions.

The phosphorus(III) center in this compound can be readily oxidized to the more stable pentavalent phosphorus(V) state. The most common transformation is the conversion to its corresponding phosphine oxide.

Dichloro(propyl)phosphine can be oxidized to produce this compound oxide, also known as propylphosphonic dichloride. uab.catopcw.org This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice. psu.edu The resulting propylphosphonic dichloride is itself a valuable synthetic intermediate. For instance, it undergoes nucleophilic substitution reactions with alcohols or amines to yield phosphonate (B1237965) esters and phosphonamidates, respectively.

Table 2: Representative Oxidation of this compound

| Reactant | Oxidizing Agent | Product | Reference |

| Dichloro(propyl)phosphine | Hydrogen Peroxide (H₂O₂) | This compound oxide (Propylphosphonic dichloride) | psu.edu |

This transformation is a key step in the synthesis of various organophosphorus compounds, including phosphepine oxides and other functionalized phosphorus molecules. psu.edu

Photochemical Reactivity of this compound Derivatives

While the direct photochemistry of this compound is not widely reported, the photochemical behavior of its derivatives, particularly the phosphaalkyne C₂H₅CP (phosphabutyne), has been investigated. rsc.orgresearchgate.net These studies provide insight into the fundamental reactivity of low-coordinate phosphorus compounds upon electronic excitation.

When isolated in a cryogenic argon matrix and irradiated with UV light (e.g., at 254 nm), phosphabutyne (CH₃CH₂CP) undergoes significant photochemical transformations, including isomerization and dissociation. rsc.orgresearchgate.net The main photoproducts identified through infrared spectroscopy include:

Isomers: Propargylphosphine (HC≡C-CH₂PH₂), 1-methyl-1-phosphaallene, 3-methyl-1-phosphaallene, and propadienylphosphine. researchgate.netrsc.org

Dissociation Products: The irradiation also leads to the fragmentation of the parent molecule, yielding smaller, astrochemically relevant species such as phosphabutadiyne (HC₃P), ethynylphosphinidene (HCCP), and phosphaethyne (HCP). rsc.orgresearchgate.net

The observed isomerization pathways often involve hydrogen or methyl group migrations. researchgate.net For example, the formation of propynylphosphine, the most thermodynamically stable isomer, is thought to occur via a two-step 1,3-hydrogen migration. rsc.org These photochemical studies are crucial for understanding the stability and reaction pathways of unsaturated organophosphorus compounds and have implications for astrochemistry and materials science. rsc.orgrsc.org

Photoinduced Isomerization Pathways of Unsaturated Derivatives

The photochemistry of unsaturated derivatives of this compound, such as phosphabutyne (CH₃CH₂C≡P), has been investigated using infrared spectroscopy in cryogenic argon matrices. rsc.orgresearchgate.net Upon irradiation with UV light at 254 nm, phosphabutyne undergoes isomerization through hydrogen and/or methyl group migration. rsc.orgresearchgate.net

Several isomers are formed as photoproducts, and their formation and subsequent decay can be tracked over time. rsc.org The initial stages of photolysis show the formation of key isomers, with their relative concentrations changing with prolonged irradiation. researchgate.netrsc.org The identification of these isomers is supported by theoretical density functional theory (DFT) predictions. researchgate.netrsc.org

Some of the identified isomerization products include:

1-Propynylphosphine (CH₃-C≡C-PH₂) : This is the most thermodynamically stable isomer and appears as a major product in the early stages of photolysis. researchgate.netrsc.org Its formation is thought to occur via a two-step 1,3-hydrogen migration. rsc.org

Propadienylphosphine (CH₂=C=CHPH) rsc.orgresearchgate.net

**Propargylphosphine (HC≡CCH₂PH₂) ** rsc.orgresearchgate.net

The relative stability of these isomers under photolytic conditions varies. For instance, some isomers are observed to be more photostable than others, influencing the final product distribution. researchgate.netrsc.org

Dissociation Processes and Formation of Reactive Phosphorus Intermediates

Alongside isomerization, UV irradiation of phosphabutyne also induces dissociation, leading to the formation of smaller, highly reactive phosphorus-containing intermediates. rsc.orgresearchgate.net These dissociation processes involve the cleavage of C-C bonds. rsc.org

Key dissociation products and reactive intermediates observed include:

Phosphabutadiyne (HC₃P) : This molecule, a phosphorus analog of cyanoacetylene, is a significant photoproduct. rsc.orgresearchgate.net Its formation highlights a pathway to more complex unsaturated organophosphorus species.

Ethynylphosphinidene (HCCP) : This open-shell organophosphorus species is another important product formed through dissociation. rsc.orgresearchgate.net Phosphinidenes are phosphorus analogs of nitrenes and are of considerable interest as reactive intermediates. rsc.org

Phosphaethyne (HCP) : The formation of HCP, along with acetylene (B1199291) and ethylene, indicates a C-C bond cleaving channel during the photochemical process. rsc.org This suggests that the dissociation can occur through complex mechanisms, potentially involving retro [2+2] cycloaddition from the isomers of phosphabutyne. rsc.org

The study of these dissociation pathways provides valuable information on the stability of organophosphorus compounds and the types of reactive species that can be generated from them.

Formation of Astrochemically Relevant Phosphorus-Containing Molecules

The photochemical transformations of phosphabutyne, derived from this compound, have significant implications for astrochemistry. rsc.org Several of the molecules produced through its isomerization and dissociation are considered astrochemically relevant. rsc.orgfrontiersin.org Phosphorus-containing molecules have been detected in various interstellar and circumstellar environments, and understanding their formation pathways is a key area of research. frontiersin.orgmdpi.com

The laboratory synthesis and spectroscopic characterization of molecules like phosphabutadiyne (HC₃P) and vinylphosphaethyne (CH₂CHCP) , which are observed as photoproducts of phosphabutyne, are crucial for their potential detection in space. rsc.orgresearchgate.netrsc.org The vibrational spectra of these molecules, obtained through matrix isolation studies, provide the necessary data for radio and infrared spectroscopic searches in interstellar clouds and circumstellar shells. rsc.orgfrontiersin.org

Conclusion

Dichloropropylphosphine is a reactive and versatile organophosphorus compound that serves as a valuable building block in synthetic chemistry. Its utility stems from the reactivity of the P-Cl bonds, which allows for the straightforward introduction of various functional groups. While detailed experimental data for some of its spectroscopic properties are not extensively documented in public databases, its structure and reactivity can be understood through comparison with analogous compounds. The primary application of this compound lies in its role as a precursor for the synthesis of tailored phosphine (B1218219) ligands, which are essential components in the field of homogeneous catalysis. Further research into the specific applications of ligands derived from this compound could reveal new opportunities in the development of efficient and selective catalytic systems.

Analytical Methodologies for Dichloropropylphosphine Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of dichloropropylphosphine and its related reaction products. organomation.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. organomation.com

Gas Chromatography (GC) for Volatile SpeciesGas chromatography (GC) is a powerful analytical method for separating and analyzing volatile compounds that can be vaporized without decomposing.organomation.comIn GC, a sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase.thermofisher.comkhanacademy.orgCompounds are separated based on their boiling points and their interactions with the stationary phase, eluting at different times (retention times).innovatechlabs.comthermofisher.com

Given that this compound is a volatile compound, GC is a suitable technique for its analysis. It is particularly useful in monitoring the progress of synthesis reactions, where it can be used to track the disappearance of starting materials and quantify product yields. The choice of column and temperature programming is critical for achieving good separation from other volatile components in the reaction mixture.

Table 1: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Description | Typical Setting |

|---|---|---|

| Injector | Vaporizes the sample for introduction into the column. organomation.com | Split/splitless injector, temperature set above the analyte's boiling point. |

| Column | The core of the separation, containing the stationary phase. organomation.com | Capillary column (e.g., with a non-polar or mid-polar stationary phase). |

| Carrier Gas | Inert gas that moves the sample through the column. khanacademy.org | Helium, Hydrogen, or Nitrogen. thermofisher.com |

| Oven | Controls the column temperature, often ramped to facilitate separation. quora.com | Temperature program from 50°C to 300°C. quora.com |

| Detector | Senses the analytes as they elute from the column. organomation.com | Flame Ionization Detector (FID) or Mass Spectrometer (MS). drawellanalytical.com |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and AnalysisHigh-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds in a liquid mixture.mst.or.jpcreative-biolabs.comIt operates by pumping a liquid sample (dissolved in a mobile phase) through a column packed with a solid adsorbent material (the stationary phase) at high pressure.creative-biolabs.comSeparation is achieved based on the varying affinities of the sample components for the stationary and mobile phases.youtube.com

HPLC is effectively used to determine the purity of this compound. By selecting appropriate columns (e.g., reversed-phase) and mobile phase compositions, impurities can be resolved and quantified. nih.gov For instance, methods may employ phosphate-perchlorate buffer mobile phases to resolve impurities and confirm purity levels. The high resolution, reproducibility, and ease of use make HPLC a reliable method for quality control in the synthesis and application of this compound. creative-biolabs.com

Spectroscopic Detection and Quantification

Spectroscopic methods provide information about the structure and concentration of analytes by measuring the interaction of matter with electromagnetic radiation.

UV-Visible Spectrophotometry for Reaction MonitoringUV-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the progress of chemical reactions in real-time.spectroscopyonline.comThe method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.spectroscopyonline.comIt is effective when a reactant, product, or intermediate in a reaction possesses a distinct chromophore that absorbs light in the UV or visible range.mrclab.com

While many simple organic molecules may lack strong chromophores, UV-Vis can be employed to monitor reactions involving this compound if either the reactants it is combined with (e.g., aromatic diols) or the resulting products have a characteristic UV-Vis absorbance. researchgate.net By tracking the change in absorbance at a specific wavelength over time, one can determine the reaction kinetics, including the reaction order and rate constant. spectroscopyonline.comlibretexts.org This provides critical insights for optimizing reaction conditions. spectroscopyonline.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, HPLC-MS) for Identification and QuantificationMass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.benchchem.comThis information allows for the determination of a compound's molecular weight and elemental composition, providing definitive identification. For this compound, MS analysis can identify the molecular ion, for example at an m/z of 164.95 for [M]⁺.benchchem.com

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are exceptionally powerful for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation of volatile compounds by GC with their detection and identification by MS. innovatechlabs.comfilab.fr As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification. innovatechlabs.com GC-MS is used to monitor the synthesis of this compound and quantify yields.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method links the separation of non-volatile or thermally labile compounds by HPLC with MS detection. amazonaws.comnih.gov It is particularly useful for confirming the identity of the main compound and any impurities resolved during HPLC analysis. The use of specific ionization techniques, such as atmospheric pressure chemical ionization (APCI), can enhance the detection of less polar compounds that are amenable to both GC-MS and LC-MS analysis. nih.govchromatographyonline.com

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques

| Technique | Analytes | Principle | Application for this compound |

|---|---|---|---|

| GC-MS | Volatile, thermally stable compounds. filab.fr | Separates compounds in the gas phase before ionization and mass analysis. thermofisher.com | Monitoring synthesis reactions, identifying byproducts, and quantifying yield. |

| HPLC-MS | Soluble, thermally labile, or non-volatile compounds. | Separates compounds in the liquid phase before ionization and mass analysis. eurl-pesticides.eu | Purity assessment, identification of non-volatile impurities, and analysis in complex matrices. amazonaws.comnih.gov |

Advanced Detection Strategies in Complex Reaction Mixtures

Analyzing this compound within complex reaction mixtures or environmental samples requires advanced detection strategies to overcome interference from other components. chromatographyonline.com

One such strategy is the use of tandem mass spectrometry (MS/MS) , often employed with triple quadrupole instruments (LC-MS/MS). thermofisher.com This technique provides a higher level of selectivity and sensitivity by performing two stages of mass analysis. The first stage selects a specific parent ion (e.g., the molecular ion of this compound), which is then fragmented. The second stage analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for accurate quantification even at very low levels in a complex matrix. thermofisher.com

Another advanced approach involves comprehensive multi-instrument analysis . For highly complex samples, a combination of both GC-MS and LC-MS/MS may be necessary to achieve full characterization. chromatographyonline.com Furthermore, employing different ionization sources, such as electrospray ionization (ESI) for polar compounds and atmospheric pressure chemical ionization (APCI) for less polar ones, can broaden the range of detectable analytes in a single run, providing a more complete picture of the reaction mixture. chromatographyonline.com Pre-analytical fractionation using HPLC to isolate a specific class of compounds before analysis by GC-MS is another effective strategy for simplifying complex samples. nih.gov

Future Research Directions and Emerging Paradigms in Dichloropropylphosphine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkyldichlorophosphines often involves reagents and conditions that are not aligned with modern principles of green chemistry. researchgate.netrsc.org A common historical method involves the reaction of organometallic reagents, such as Grignard reagents (propylmagnesium chloride), with phosphorus trichloride (B1173362). psu.eduthieme-connect.de To modulate reactivity, the Grignard reagent may first be converted to an organocadmium dtic.mil or organozinc thieme-connect.de compound before reaction with phosphorus trichloride. Another route involves the chlorination of primary alkylphosphines with reagents like phosphorus pentachloride. researchgate.netrsc.orgresearchgate.net These methods can be effective but often suffer from drawbacks such as the use of hazardous materials, generation of significant waste, and poor atom economy.

Future research is focused on developing synthetic pathways that are safer, more efficient, and environmentally benign. rsc.orgbeilstein-journals.org Key areas of development include:

Catalytic Routes: Moving away from stoichiometric reagents to catalytic processes can significantly reduce waste and energy consumption. rsc.org Research into transition-metal-catalyzed C–P bond formation could provide more direct and efficient routes to Dichloropropylphosphine and related compounds. mdpi.com

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green chemistry tool, offering high precision and control while avoiding harsh chemical oxidants or reductants. beilstein-journals.org Developing electrochemical methods for the direct phosphonylation of propyl precursors could circumvent the need for hazardous reagents like phosphorus trichloride. beilstein-journals.orgnih.gov A tandem electrothermal strategy, for example, has shown promise for the sustainable synthesis of trivalent organophosphorus compounds from white phosphorus, avoiding overoxidation by using a recyclable transfer reagent. nih.gov

Alternative Reagents and Solvents: The principles of green chemistry encourage the replacement of hazardous substances. researchgate.net Future syntheses could explore less toxic starting materials and the use of greener solvents like ionic liquids or even solvent-free conditions to minimize environmental impact. researchgate.netrsc.org

Flow Chemistry: Continuous flow technologies offer enhanced safety, better heat management, and scalability for chemical processes. beilstein-journals.org Applying flow chemistry to the synthesis of this compound could allow for safer handling of reactive intermediates and improved process control.

Comparison of Synthetic Routes for Alkyldichlorophosphines

| Method | Key Reagents | General Conditions | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Grignard/Organometallic | R-MgX, R₂Cd, R₂Zn; PCl₃ | Anhydrous ether solvent | Use of pyrophoric Grignard reagents; generation of metal salt waste. | psu.eduthieme-connect.dedtic.mil |

| Chlorination of Primary Phosphines | R-PH₂; PCl₅ | Mild conditions, room temperature | Use of hazardous PCl₅; availability of primary phosphine (B1218219). | researchgate.netrsc.orgresearchgate.net |

| Future: Electrochemical Synthesis | P₄, recyclable transfer reagent | Electrolytic cell, constant current | Requires specialized equipment; optimization of conditions needed. | beilstein-journals.orgnih.gov |

| Future: Catalytic Methods | Propyl precursor, P source, catalyst | Varies with catalyst system | Catalyst development and cost. | rsc.orgmdpi.com |

Advanced Applications in Fine Chemical Synthesis and Materials Science

This compound is primarily a reactive precursor, meaning its value lies in its ability to be transformed into other functional molecules. polytechnique.edureagent.co.uknih.gov Its future applications are intrinsically linked to the novel compounds that can be synthesized from it.

In fine chemical synthesis , this compound serves as a building block for creating specialized organophosphorus compounds, particularly phosphine ligands used in catalysis. dtic.milnih.gov The two chlorine atoms can be readily substituted by various nucleophiles to introduce different functionalities.

Ligand Synthesis: Tertiary phosphines are crucial ligands in homogeneous catalysis. ntu.edu.sg this compound can be a precursor to chiral or functionalized phosphine ligands for cross-coupling reactions and asymmetric synthesis. ntu.edu.sgresearchgate.net For example, alkyldichlorophosphines react with ferrocene (B1249389) to produce diferrocenyl(alkyl)phosphines, which have interesting electrochemical properties and potential catalytic applications. tandfonline.com

Precursor to Novel Reagents: It is a key intermediate in the synthesis of other reactive organophosphorus compounds. For instance, 1,1-dichloropropylphosphine is used to synthesize phosphabutyne, a phosphorus analogue of an alkyne, which is of fundamental interest in chemical bonding and reactivity studies. rsc.orgresearchgate.net

In materials science , the incorporation of phosphorus atoms into polymers or materials can impart unique properties such as flame retardancy, metal-binding capabilities, or modified electronic properties. nih.govwikipedia.org

Polymer Chemistry: this compound can be used as a monomer or a modifying agent in polymer synthesis. rsc.orglcpo.frpolyacs.org By reacting it with diols or other difunctional monomers, phosphorus-containing polymers can be created. These polymers could be investigated for applications as flame-retardant materials or as polymeric ligands for catalysts.

Functional Materials: The phosphine or phosphine oxide moiety derived from this compound can be attached to surfaces or incorporated into larger molecular architectures like metal-organic frameworks (MOFs) or dynamic covalent networks, creating materials with tailored properties for sensing, catalysis, or separations. rsc.orgrsc.org

Potential Applications Derived from this compound

| Field | Derived Compound Type | Potential Application | Rationale | Reference |

|---|---|---|---|---|

| Fine Chemicals (Catalysis) | Tertiary Phosphine Ligands | Homogeneous Catalysis (e.g., cross-coupling) | Phosphines are key ligands for tuning catalyst activity and selectivity. | mdpi.comntu.edu.sg |

| Fine Chemicals (Synthesis) | Phosphabutyne | Fundamental Reactivity Studies | Serves as a precursor to a highly reactive P-analogue of an alkyne. | rsc.orgresearchgate.net |

| Materials Science | Phosphorus-containing Polymers | Flame Retardants, Polymeric Ligands | Phosphorus imparts flame resistance and can act as a metal-coordinating site. | nih.govwikipedia.org |

| Materials Science | Diferrocenyl(propyl)phosphine Oxide | Redox-active Materials | Combines the redox properties of ferrocene with the phosphine oxide linker. | tandfonline.com |

Integration of Computational Design with Experimental Synthetic Approaches

Modern chemical research increasingly combines experimental work with computational modeling to accelerate discovery. youtube.comschrodinger.com For a reactive intermediate like this compound, computational chemistry offers powerful tools for predicting properties and guiding synthetic efforts. nih.gov

Future research will likely see a tighter integration of these approaches:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways for the synthesis of this compound. acs.orgpku.edu.cn By calculating transition state energies and reaction profiles, researchers can predict the feasibility of novel, sustainable synthetic routes before attempting them in the lab, saving time and resources. youtube.com

Predicting Reactivity and Properties: Computational tools can predict the chemical reactivity of this compound with various nucleophiles. biorxiv.orgbiorxiv.org Descriptors such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps can identify the most reactive sites on the molecule, helping to design selective reactions. nih.govbiorxiv.org This is also applicable to the products derived from it; for instance, the electronic properties of new phosphine ligands can be predicted to guide the design of more effective catalysts. rsc.orgrsc.org

Rational Catalyst Design: When using this compound to synthesize ligands, computational modeling can help in the rational design of the final catalyst. ugent.be By simulating the interaction between a proposed ligand and a metal center, researchers can pre-screen candidates for their potential catalytic performance, focusing experimental efforts on the most promising structures. youtube.comschrodinger.com

Interdisciplinary Research at the Interface of Organophosphorus Chemistry and Other Fields

The unique properties of organophosphorus compounds create opportunities for interdisciplinary research, bridging organic chemistry with materials science, catalysis, and potentially the life sciences. researchgate.netmdpi.com While this compound itself is a reactive intermediate, the derivatives it enables can be explored in various contexts.

Green Chemistry and Catalysis: The development of novel phosphine ligands derived from this compound is a direct link to green chemistry. rsc.org These ligands can be used to create catalysts for more efficient and selective chemical transformations, reducing energy consumption and waste in the production of pharmaceuticals, agrochemicals, and other valuable products. amazonaws.commdpi.comdtu.dk

Nanotechnology and Surface Science: Phosphine and phosphonic acid derivatives can bind strongly to metal nanoparticle surfaces. Future work could explore using derivatives of this compound to functionalize nanoparticles, creating hybrid materials for applications in catalysis or sensing. researchgate.net

Medicinal Chemistry: While phosphine oxides have been less explored than phosphonates or phosphates in medicine, they represent a class of compounds with potential biological activity. mdpi.com Derivatives of this compound, such as phosphine oxides or phosphinamides, could be synthesized and screened as part of drug discovery programs, although significant research would be needed to establish any therapeutic potential. mdpi.com

The future of this compound chemistry lies in leveraging its reactivity in innovative ways. By focusing on sustainable production methods, designing novel functional molecules and materials derived from it, integrating computational predictions, and exploring interdisciplinary applications, researchers can unlock new scientific possibilities for this versatile organophosphorus building block.

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of dichloropropylphosphine (C₃H₇Cl₂P), and how can they be validated experimentally?

- Methodological Answer : To identify this compound, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) to confirm the presence of the propyl chain and phosphorus-chlorine bonds. For purity assessment, gas chromatography-mass spectrometry (GC-MS) is recommended. Cross-reference with IR spectroscopy to detect P-Cl stretching vibrations (~500 cm⁻¹) . Experimental protocols should follow reproducibility guidelines, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed synthesis steps and characterization data .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : this compound is typically synthesized via the reaction of propylphosphine with chlorine gas under controlled anhydrous conditions. Optimization involves adjusting stoichiometry, temperature (e.g., −78°C to 25°C), and solvent polarity (e.g., dichloromethane). Monitor reaction progress using thin-layer chromatography (TLC) and isolate the product via fractional distillation. Document all parameters rigorously to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use a fume hood, chemical-resistant gloves (e.g., nitrile), and eye protection. Store the compound in a cool, dry environment under inert gas (argon/nitrogen) due to its moisture sensitivity and potential hydrolysis. Consult Safety Data Sheets (SDS) for emergency measures, such as neutralization with sodium bicarbonate for spills. Training should align with OSHA and GHS standards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in organophosphorus reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring P–Cl bond cleavage rates) and compare with analogous compounds like dichloroethylphosphine. Use crystallographic data (if available) to refine computational parameters .

Q. What strategies resolve contradictions in reported toxicity data for this compound and its derivatives?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate toxicity studies . Compare experimental models (e.g., in vitro vs. in vivo), dosage ranges, and exposure durations. Perform meta-analyses to identify confounding variables, such as impurities or solvent effects. Supplement with fresh toxicity assays under standardized conditions (e.g., OECD guidelines) .

Q. How does this compound’s reactivity differ from its oxide (this compound oxide) in catalytic applications?

- Methodological Answer : Characterize reactivity differences using kinetic studies and spectroscopic monitoring (e.g., ³¹P NMR). Test catalytic efficiency in model reactions like Staudinger ligation or hydrophosphination. The oxide’s increased electrophilicity due to the P=O bond may alter transition states, which can be probed via X-ray crystallography or computational simulations .

Q. What methodologies enable the detection of trace this compound in environmental samples?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for trace analysis. Validate detection limits (ppb level) using spiked samples and calibration curves. For aqueous systems, liquid-liquid extraction with non-polar solvents (e.g., hexane) improves recovery rates. Cross-validate with ICP-MS for phosphorus quantification .

Methodological Best Practices

- Experimental Reproducibility : Document synthesis and characterization steps in line with the Beilstein Journal’s guidelines, including failure cases and optimization attempts .

- Data Interpretation : Address contradictions by revisiting experimental conditions (e.g., purity of starting materials, atmospheric controls) and applying meta-analysis frameworks .

- Safety Compliance : Align handling protocols with SDS recommendations and institutional safety reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.